molecular formula C15H12ClN3O2S B2955448 N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-40-3

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2955448
CAS No.: 851979-40-3
M. Wt: 333.79
InChI Key: GCQCFPDUFDQILO-UHFFFAOYSA-N
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Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide

Uniqueness

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the presence of the phenoxyacetohydrazide moiety This structural uniqueness can contribute to its distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCFPDUFDQILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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